molecular formula C20H19ClN2O3S2 B2550159 N-(3-chloro-4-methylphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1207034-12-5

N-(3-chloro-4-methylphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide

Cat. No. B2550159
CAS RN: 1207034-12-5
M. Wt: 434.95
InChI Key: ARGFEADNGYJXEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of substituted benzo[b]thiophene-2-carbonyl chlorides with various nucleophiles, as seen in the synthesis of 3-chloro-N-[chloro(dialkylamino)methylene]benzo[b]thiophene-2-carboxamides . Similarly, the target compound could be synthesized through a nucleophilic substitution reaction involving an appropriate thiophene-2-carbonyl chloride and an amine derivative.

Molecular Structure Analysis

The molecular structure of compounds with similar frameworks has been elucidated using techniques such as X-ray crystallography, NMR, and mass spectroscopy. For instance, the structure of 3-chloro-N-(8'-quinolyl)benzo[b]thiophene-2-carboxamide was confirmed through crystallographic study, revealing a monoclinic system with specific cell parameters . The molecular structure of the target compound would likely exhibit similar characteristics, with potential for intermolecular interactions such as hydrogen bonding and π-π stacking.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored through various chemical reactions. For example, the reaction of 3-chlorobenzo[b]thiophene-2-carbonyl chlorides with cyanamides led to the formation of chloroformamidine derivatives, which could further react with different nucleophiles . The target compound may also undergo reactions at the amide and sulfamoyl functional groups, offering a pathway for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied, including their vibrational and UV spectra, hyperpolarizability, and HOMO-LUMO analysis . These properties are crucial for understanding the reactivity and stability of the compound. The target compound's properties would be influenced by its functional groups and molecular geometry, which could be predicted based on the properties of similar molecules.

Case Studies

Case studies involving similar compounds have shown a range of biological activities. For example, N-aryl-1-(4-sulfamoylphenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamides were examined as inhibitors of carbonic anhydrase isoenzymes and showed selective inhibition and cytotoxicity towards various cancer cell lines . These findings suggest that the target compound may also possess biological activities worth investigating in the context of drug discovery.

Scientific Research Applications

Synthesis Methods and Structural Characterization

One area of application involves the development of synthesis methods for compounds containing the thiophene carboxamide structure. For instance, research has shown methods for the synthesis of α,β-unsaturated N-methoxy-N-methylamides, highlighting the utility of thiophene derivatives in creating complex molecular architectures (Beney, Boumendjel, & Mariotte, 1998). Moreover, the structural and physicochemical characterization of carboxamides and their metal complexes, revealing their antibacterial activities, emphasizes the importance of thiophene derivatives in the design of new antibacterial agents (Aktan, Gündüzalp, & Özmen, 2017).

Theoretical Studies and Molecular Design

Theoretical studies using DFT/B3LYP methods have been conducted to optimize molecular geometries and assess the physicochemical properties of thiophene derivatives. These studies provide valuable insights into the electronic structure and potential reactivity of these compounds, which is crucial for designing molecules with desired biological activities (Aktan, Gündüzalp, & Özmen, 2017).

Medicinal Chemistry and Biological Activities

Research in medicinal chemistry has explored the synthesis of thiophene derivatives and their biological activities, including antimicrobial and anti-inflammatory properties. For instance, a study on the synthesis and antimicrobial activities of β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes highlights the potential of these compounds in addressing bacterial and fungal infections (Babu, Pitchumani, & Ramesh, 2013). Another study focused on the anti-inflammatory activity of 3-[(4-sulfamoylphenyl)hydroxy methylene]-5-methyl-2-oxindole-1-carboxamide compounds, underscoring the relevance of thiophene derivatives in developing new anti-inflammatory agents with reduced side effects (Cong Ri-gang, 2007).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-3-[methyl-(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3S2/c1-13-4-8-16(9-5-13)23(3)28(25,26)18-10-11-27-19(18)20(24)22-15-7-6-14(2)17(21)12-15/h4-12H,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGFEADNGYJXEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC(=C(C=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.